![molecular formula C10H14N2O2 B14287538 Butyl 1-ethenyl-1H-pyrazole-3-carboxylate CAS No. 122609-03-4](/img/structure/B14287538.png)
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of five-membered heterocycles containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1-ethenyl-1H-pyrazole-3-carboxylate typically involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve scalable one-pot procedures. These methods may include the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and aryl halides for substitution. The reactions are typically carried out under mild conditions with solvents like DMSO and catalysts such as copper powder .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of butyl 1-ethenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-1H-pyrazole-3-carboxylic acid
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
122609-03-4 | |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
butyl 1-ethenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-8-14-10(13)9-6-7-12(4-2)11-9/h4,6-7H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
QKYYNJWAQVAMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=NN(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.